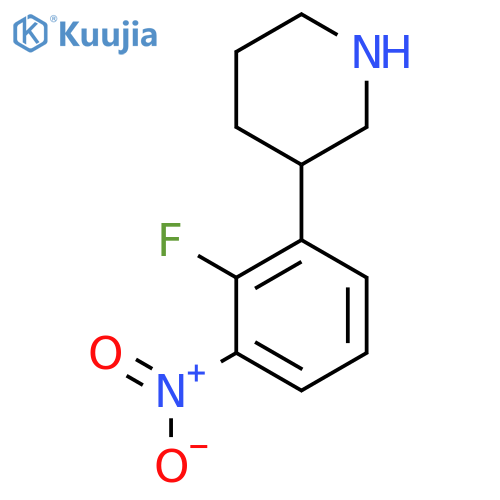

Cas no 1391102-27-4 (3-(2-fluoro-3-nitrophenyl)piperidine)

1391102-27-4 structure

商品名:3-(2-fluoro-3-nitrophenyl)piperidine

3-(2-fluoro-3-nitrophenyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluoro-3-nitrophenyl)piperidine

- 1391102-27-4

- EN300-1846739

-

- インチ: 1S/C11H13FN2O2/c12-11-9(8-3-2-6-13-7-8)4-1-5-10(11)14(15)16/h1,4-5,8,13H,2-3,6-7H2

- InChIKey: QLLGLHLGMXSWOE-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=CC=1C1CNCCC1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 224.09610582g/mol

- どういたいしつりょう: 224.09610582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2

3-(2-fluoro-3-nitrophenyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1846739-10.0g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 10g |

$6082.0 | 2023-05-26 | ||

| Enamine | EN300-1846739-2.5g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 2.5g |

$2771.0 | 2023-09-19 | ||

| Enamine | EN300-1846739-5.0g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 5g |

$4102.0 | 2023-05-26 | ||

| Enamine | EN300-1846739-5g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 5g |

$4102.0 | 2023-09-19 | ||

| Enamine | EN300-1846739-10g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 10g |

$6082.0 | 2023-09-19 | ||

| Enamine | EN300-1846739-0.05g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 0.05g |

$1188.0 | 2023-09-19 | ||

| Enamine | EN300-1846739-0.1g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 0.1g |

$1244.0 | 2023-09-19 | ||

| Enamine | EN300-1846739-0.5g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 0.5g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1846739-1g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 1g |

$1414.0 | 2023-09-19 | ||

| Enamine | EN300-1846739-0.25g |

3-(2-fluoro-3-nitrophenyl)piperidine |

1391102-27-4 | 0.25g |

$1300.0 | 2023-09-19 |

3-(2-fluoro-3-nitrophenyl)piperidine 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1391102-27-4 (3-(2-fluoro-3-nitrophenyl)piperidine) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量